molecular formula C12H17ClN2O2 B1420555 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide CAS No. 331761-39-8

2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Cat. No. B1420555
M. Wt: 256.73 g/mol
InChI Key: LJZGQKVYRWISRA-UHFFFAOYSA-N
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Description

“2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide” is a chemical compound with the molecular formula C12H17ClN2O2 . It has a molecular weight of 256.73 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The molecular weight is 256.73 , but other properties like boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : This compound is used in the synthesis of various novel chemical compounds. For instance, it reacts with aromatic aldehydes to yield N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and further cyclization with thioglycolic acid produces 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide (Fuloria et al., 2009).

  • Crystal Structure Analysis : The crystal structure of (2-methyl-phenoxy)-acetohydrazide, a related compound, has been studied, revealing its molecular arrangement and hydrogen bonding patterns (Sharma et al., 2015).

Antimicrobial and Antifungal Evaluation

  • Antibacterial and Antifungal Activities : Various derivatives synthesized using this compound have been evaluated for antibacterial and antifungal activities. For instance, certain derivatives showed significant antibacterial activity against strains like Staphylococcus epidermidis and Klebsiella pneumoniae, as well as notable anthelmintic activity against earthworms (Varshney et al., 2014).

Anticancer Research

  • Synthesis of Anticancer Agents : Derivatives of 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide have been synthesized and evaluated for their anticancer activities. Some compounds exhibited strong growth inhibition against various cancer cell lines like gastric, cervical, and breast cancer cells (Şenkardeş et al., 2021).

Other Biological Activities

  • Lipase and α-Glucosidase Inhibition : Synthesized compounds using 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide have been screened for their lipase and α-glucosidase inhibition properties. Certain derivatives showed promising results in these activities (Bekircan et al., 2015).

Future Directions

Given the limited information available, it’s difficult to predict the future directions for this compound. It’s currently used for research purposes , but more studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-7(2)9-5-10(13)8(3)4-11(9)17-6-12(16)15-14/h4-5,7H,6,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZGQKVYRWISRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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